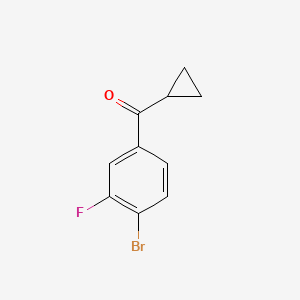

4-Bromo-3-fluorophenyl cyclopropyl ketone

カタログ番号 B1325470

CAS番号:

898790-03-9

分子量: 243.07 g/mol

InChIキー: FPVIKFLEKLICRG-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-3-fluorophenyl cyclopropyl ketone is a chemical compound with the molecular formula C10H8BrFO . It has a molecular weight of 243.08 . The compound is a clear yellow oil .

Molecular Structure Analysis

The molecular structure of 4-Bromo-3-fluorophenyl cyclopropyl ketone consists of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to a cyclopropyl group through a ketone functional group .Physical And Chemical Properties Analysis

4-Bromo-3-fluorophenyl cyclopropyl ketone is a clear yellow oil . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.科学的研究の応用

Synthesis and Industrial Production

- An improved synthetic method for prasugrel intermediate, 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone, a derivative of cyclopropyl ketone, was found feasible for industrial production with high yield and content (Zheng Min, 2013).

Development of Fluorinated Ketones

- Tertiary cyclopropanols, easily available from carboxylic esters, have been utilized in the synthesis of distally fluorinated ketones, indicating the potential of cyclopropyl ketone derivatives in the development of fluorinated compounds (Yulia A. Konik et al., 2017).

Catalysis and Arylation

- Cyclopropyl ketones have been used in palladium-catalysed direct arylation processes, showcasing their applicability in complex chemical reactions (Anissa Beladhria et al., 2013).

Ring-Opening Reactions

- Cyclopropyl ketones participate in copper-catalyzed ring-opening cross-coupling reactions, important in synthesizing various β-(fluoro)alkylated ketones, demonstrating their role in creating functionally diverse compounds (Zhishi Ye et al., 2015).

Insecticide Intermediates

- 4-Chlorophenyl cyclopropyl ketone, a similar compound, was synthesized for use as an intermediate in producing an insecticide, highlighting the relevance of cyclopropyl ketones in the synthesis of agricultural chemicals (Gao Xue-yan, 2011).

Photochemical Synthesis

- Photochemical synthesis methods have been developed for highly functionalized cyclopropyl ketones, indicating their utility in light-induced chemical processes (P. Wessig & O. Mühling, 2003).

Synthesis of Alkaloids

- Cyclopropyl ketones were integral in synthesizing clavine-type ergot alkaloids, crucial in pharmaceutical research (M. Incze et al., 2008).

Synthetic Precursors

- They are used as synthetic precursors in the preparation of dihydropyrroles and pyrroles, demonstrating their role in synthesizing heterocyclic compounds (Ryan P. Wurz & A. Charette, 2005).

Asymmetric Synthesis

- The kinetic resolution of 1-(1-alkynyl)cyclopropyl ketones under chiral gold(I) catalysis indicates their potential in asymmetric synthesis (Yanqing Zhang & Junliang Zhang, 2012).

特性

IUPAC Name |

(4-bromo-3-fluorophenyl)-cyclopropylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFO/c11-8-4-3-7(5-9(8)12)10(13)6-1-2-6/h3-6H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVIKFLEKLICRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC(=C(C=C2)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642496 |

Source

|

| Record name | (4-Bromo-3-fluorophenyl)(cyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-fluorophenyl cyclopropyl ketone | |

CAS RN |

898790-03-9 |

Source

|

| Record name | (4-Bromo-3-fluorophenyl)(cyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

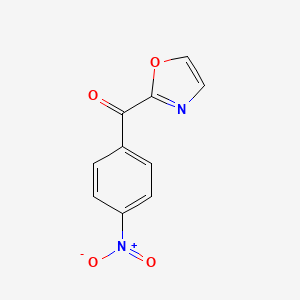

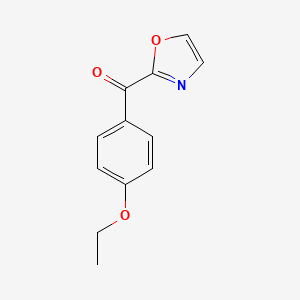

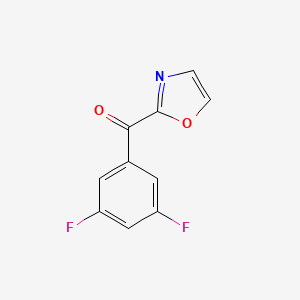

2-(4-Nitrobenzoyl)oxazole

602295-83-0

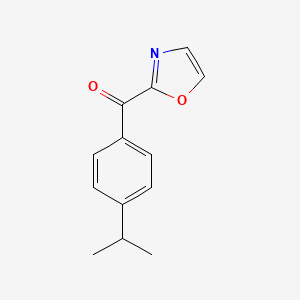

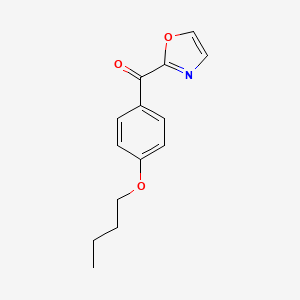

2-(4-Isopropylbenzoyl)oxazole

898759-99-4

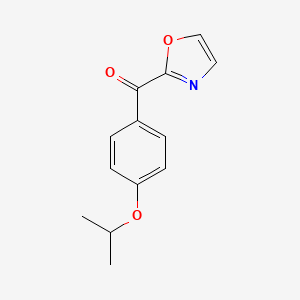

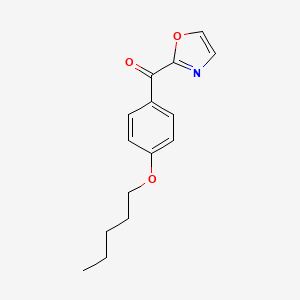

2-(4-Isopropoxybenzoyl)oxazole

898760-01-5

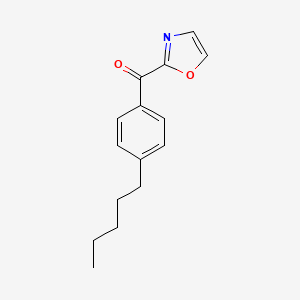

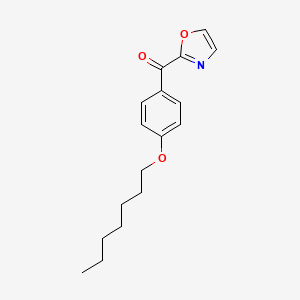

2-(4-Pentylbenzoyl)oxazole

898760-11-7